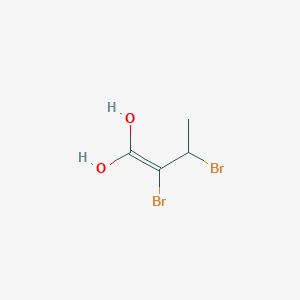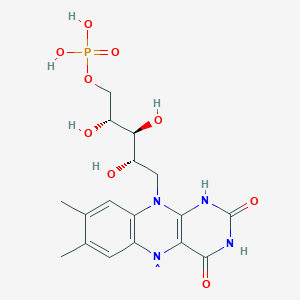
Flavin mononucleotide semiquinone radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FMNH(.) is a flavin mononucleotide. It is a conjugate acid of a FMNH(.)(2-).
Wissenschaftliche Forschungsanwendungen
Kinetics and Thermodynamics
- Kinetics of Autoxidation : The kinetics and thermodynamics of the autoxidation of reduced flavin mononucleotide (FMN) were studied, revealing the rate constant of autoxidation of the free flavin mononucleotide semiquinone radical (Lind & Merényi, 1990).
Composition and Properties
- Compound Composition : Research on the equilibrium mixtures of FMN and reduced FMN showed the major component as a species absorbing at 900 millimicrons, indicating the presence of another radical species, a complex between the semiquinone and FMNH2 (Gibson, Massey, & Atherton, 1962).
Electronic Structure
- 13C Hyperfine Coupling Constants : The electronic structure of flavin semiquinone radicals was investigated using photo-CIDNP spectroscopy, providing insights into the spin density distribution in free flavin radicals (Pompe et al., 2022).
Photogalvanic Effect
- Hydrogen Production : A photogalvanic cell utilizing FMN-EDTA system produced hydrogen, with the semiquinone radical proposed as the key species exhibiting photogalvanic effect (Yamase, 1981).
Redox Reactions
- Redox Potentials : A study recalculated the redox potentials for flavin mononucleotide, providing values at different pH levels and discussing the semiquinone formation constant (Mayhew, 1999).
Radical Detection and Imaging
- Transient Radicals Imaging : Transient optical absorption detection imaging was used to study short-lived radicals generated in the photoexcitation of FAD in aqueous solution, demonstrating the potential for probing biological magnetoreception (Beardmore, Antill, & Woodward, 2015).
Eigenschaften
Produktname |
Flavin mononucleotide semiquinone radical |
|---|---|
Molekularformel |
C17H22N4O9P |
Molekulargewicht |
457.4 g/mol |
InChI |
InChI=1S/C17H22N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H2,27,28,29)(H2,19,20,25,26)/t11-,12+,14-/m0/s1 |
InChI-Schlüssel |
QRMADBXCFSIJKL-SCRDCRAPSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



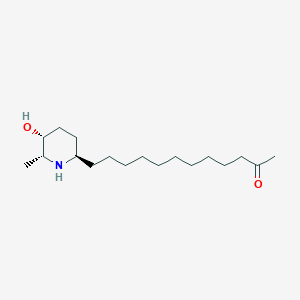
![(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1262773.png)
![3alpha-[[[(3abeta,6abeta)-Hexahydro-3alpha-fluoro-5alpha-hydroxy-4beta-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-2H-cyclopenta[b]furan]-2-ylidene]methyl]cyclobutane-1beta-carboxylic acid sodium salt](/img/structure/B1262775.png)
![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)
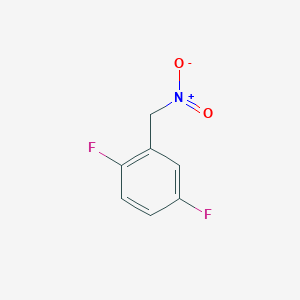
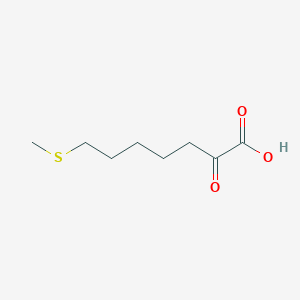
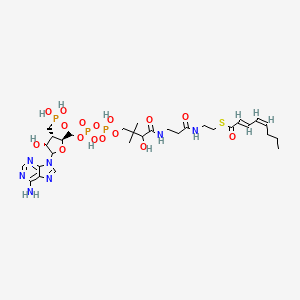
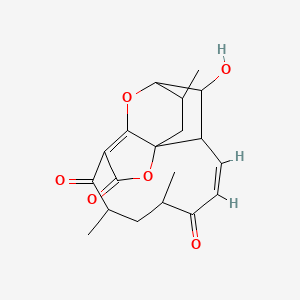
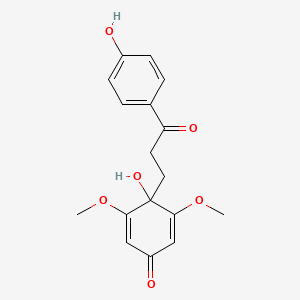
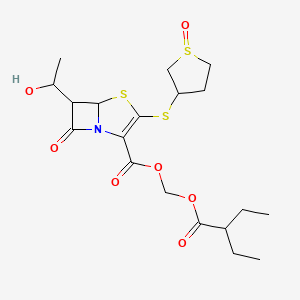
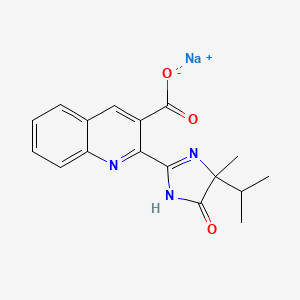

![3-(4-Chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineaceticacid2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide](/img/structure/B1262794.png)
